Fmoc-Ala-OSu

Overview

Description

Fmoc-Ala-OSu is an Fmoc protected alanine derivative . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques . Alanine is one of the simplest amino acids with a methyl group as the side chain .

Synthesis Analysis

This compound is synthesized using standard Fmoc chemistry . The reagent Fmoc-OSu is the source of Fmoc-β-Ala-OH, following a mechanism that involves many deprotonation and elimination steps and a Lossen-type rearrangement as key sequence .Molecular Structure Analysis

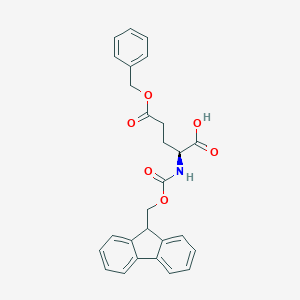

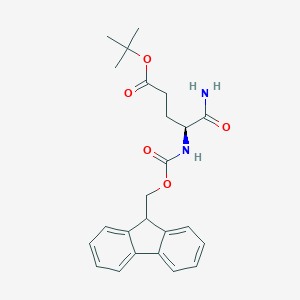

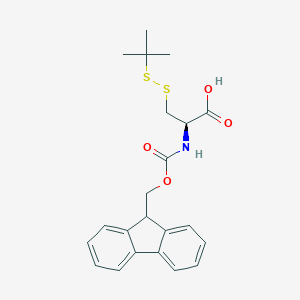

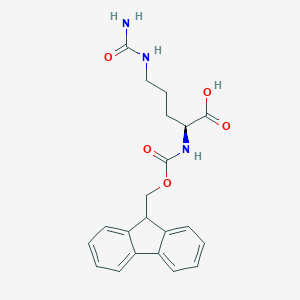

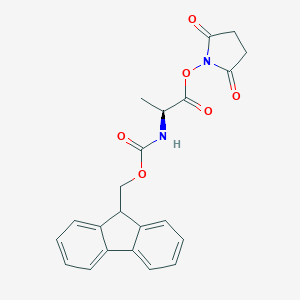

The molecular formula of this compound is C22H20N2O6 . It has a molecular weight of 408.4 g/mol . The IUPAC name is (2,5-dioxopyrrolidin-1-yl) (2S)-2- (9H-fluoren-9-ylmethoxycarbonylamino)propanoate .Chemical Reactions Analysis

The reagent Fmoc-OSu is the source of Fmoc-β-Ala-OH, following a mechanism that involved many deprotonation and elimination steps and a Lossen-type rearrangement as key sequence .Physical and Chemical Properties Analysis

This compound has a molecular weight of 408.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . It has a rotatable bond count of 7 . The exact mass is 408.13213636 g/mol .Scientific Research Applications

Formation of Fmoc–β‐alanine during Fmoc‐protections with Fmoc–OSu : Fmoc–β‐Ala–OH formation occurs as a side product during the Fmoc‐protection of amino acids with Fmoc–OSu, leading to contamination in reactions and reductions in yield (Obkircher, Stähelin, & Dick, 2008).

Self-Assembly and Gelation of Fmoc-Dipeptide Hydrogelators : Fmoc-Ala-Lac (alanine-lactic acid) sequence, despite lacking β-sheet-like hydrogen bonding, can self-assemble into nanostructures that gel in water, providing insights for the design of degradable biomaterials (Eckes et al., 2014).

Fmoc-2-mercaptobenzothiazole for Fmoc Protection : This paper discusses the double side-reaction involving the formation of Fmoc-beta-Ala-OH during the preparation of Fmoc protected amino acids with Fmoc-OSu (Isidro-Llobet et al., 2007).

Polymer-Supported Reagent for Fmoc-Protection of Amino Acids : A new polymer-supported Fmoc-OSu (Fmoc-P-OSu) was developed for Fmoc-protection of amino groups in solid-phase peptide synthesis (Chinchilla et al., 2001).

Traceless Capping Agent for Peptide Sequencing : Fmoc-OSu used as a traceless capping agent in peptide sequencing by partial Edman degradation and mass spectrometry, enhancing the reliability of sequence assignment in peptide libraries (Thakkar, Wavreille, & Pei, 2006).

Fmoc-OPhth as an Alternative to Fmoc-OSu : Fmoc-OPhth is proposed as an alternative to Fmoc-OSu for Fmoc protection to avoid by-product formation, especially for amino acids in solid phase peptide synthesis (Yoshino et al., 2017).

Merrifield Peptide Synthesis Using Fmoc : The study examines the use of Fmoc in solid-phase peptide synthesis, revealing its influence on secondary structure formation in peptides (Larsen et al., 1993).

Electrosynthesized Fluorescent Poly(Fmoc-succinimide) for Cr2O72− Detection : The paper reports on a fluorescent polymer, P(Fmoc-Osu), used for ultra-sensitive detection of hexavalent chromium in agricultural environments, demonstrating its application in pollution treatment (Li et al., 2021).

Study of Fmoc Amino Protective Agents : This research studied synthetic methods for various Fmoc amino protective agents, including Fmoc-OSu, revealing its efficiency as a protective agent for amino acids (Li-gong, 2004).

Molecular Dynamics Simulation of Fmoc-dipeptides Hydrogel : The paper investigates the self-assembly of Fmoc-protected D-Ala-D-Ala dipeptides into hydrogels, highlighting the role of π–π interactions in the gelation process (Zhang et al., 2013).

Mechanism of Action

Target of Action

The primary target of Fmoc-Ala-OSu is the amine group of amino acids and peptides . The role of this compound is to serve as a protecting group for these amines during peptide synthesis .

Mode of Action

This compound interacts with its targets (amines) through a process known as Fmoc protection . This involves the reaction of the amine with this compound, leading to the formation of a carbamate . This carbamate serves as a protective group that shields the amine from unwanted reactions during peptide synthesis .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the formation of Fmoc-beta-Ala-OH . This process involves several deprotonation and elimination steps, and a Lossen-type rearrangement as a key sequence . The Fmoc-beta-Ala-OH impurity was found in a variety of reactions in which Fmoc-OSu was applied .

Result of Action

The result of this compound’s action is the formation of a protected amine , which can then be used in subsequent steps of peptide synthesis . The Fmoc group can be removed rapidly by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the presence of a base is necessary for the removal of the Fmoc group . Additionally, the reaction conditions, such as temperature and solvent, can also impact the efficacy and stability of this compound in peptide synthesis .

Safety and Hazards

Future Directions

Fmoc protected single amino acids have attracted great interest owing to their ease of synthesis and applications as functional materials . They are novel scaffolds for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters . They are also valuable intermediates for the solid-phase synthesis of combinatorial libraries .

Biochemical Analysis

Biochemical Properties

Fmoc-Ala-OSu plays a crucial role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes and proteins, primarily through the formation of peptide bonds. The succinimidyl ester group of this compound reacts with the amino groups of amino acids or peptides, forming stable amide bonds. This reaction is catalyzed by coupling agents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) . The Fmoc group is then removed using a base like piperidine, allowing the peptide synthesis to proceed .

Cellular Effects

This compound influences various cellular processes, particularly in the context of peptide synthesis. It affects cell function by facilitating the assembly of peptides that can modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, peptides synthesized using this compound can act as signaling molecules, influencing pathways such as the mitogen-activated protein kinase (MAPK) pathway . Additionally, these peptides can regulate gene expression by interacting with transcription factors or other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with amino groups to form peptide bonds. The succinimidyl ester group of this compound reacts with the amino group of an amino acid or peptide, forming a stable amide bond . This reaction is facilitated by coupling agents, which activate the carboxyl group of the amino acid, making it more reactive . The Fmoc group is then removed using a base, typically piperidine, which cleaves the Fmoc group without affecting the peptide bond . This stepwise process allows for the sequential addition of amino acids, enabling the synthesis of complex peptides .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under dry conditions but can hydrolyze in the presence of moisture, leading to the formation of Fmoc-alanine and succinimide . This degradation can affect the efficiency of peptide synthesis, as the hydrolyzed product cannot participate in the coupling reaction . Long-term studies have shown that this compound can maintain its activity for several months when stored properly, but its reactivity decreases over time due to gradual hydrolysis .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound is generally well-tolerated and does not exhibit significant toxicity . At higher doses, it can cause adverse effects such as inflammation and tissue damage due to the reactive nature of the succinimidyl ester group . Threshold effects have been observed, where doses above a certain level lead to a rapid increase in toxicity . These findings highlight the importance of optimizing the dosage to balance efficacy and safety in experimental settings .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes such as peptidyl transferases, which catalyze the formation of peptide bonds . The Fmoc group is removed by bases like piperidine, which cleaves the Fmoc group and releases the free amino group of the peptide . This process is essential for the stepwise assembly of peptides, allowing for the precise control of peptide length and sequence .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through passive diffusion due to its small size and hydrophobic nature . It can also interact with transport proteins that facilitate its movement across cell membranes . Once inside the cell, this compound localizes to the cytoplasm, where it participates in peptide synthesis . Its distribution within tissues is influenced by factors such as tissue permeability and the presence of binding proteins .

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it exerts its effects on peptide synthesis . It does not possess specific targeting signals or post-translational modifications that direct it to other cellular compartments . The peptides synthesized using this compound can be targeted to various subcellular locations depending on their sequence and structure . This localization is crucial for the function of these peptides, as it determines their interaction with other cellular components and their role in cellular processes .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O6/c1-13(21(27)30-24-19(25)10-11-20(24)26)23-22(28)29-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,23,28)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZBMNXOJLBTQHV-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30546325 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30546325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73724-40-0 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30546325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.